molecular formula C7H7BrN2O2 B3013085 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid CAS No. 1862582-19-1

5-Bromo-2-(methylamino)pyridine-4-carboxylic acid

Cat. No.: B3013085
CAS No.: 1862582-19-1
M. Wt: 231.049
InChI Key: CEBZXXJJPVOVME-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylamino)pyridine-4-carboxylic acid: is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position, a methylamino group at the 2-position, and a carboxylic acid group at the 4-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid typically involves the bromination of 2-(methylamino)pyridine-4-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5-position. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce nitroso or nitro derivatives.
  • Reduction reactions result in alcohols or aldehydes.

Scientific Research Applications

Chemistry: 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It can be used in the development of bioactive molecules and as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the methylamino group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5-Bromo-2-chloropyridine: Similar structure with a chlorine atom instead of a methylamino group.

    5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of a methylamino group.

    2-(Methylamino)pyridine-4-carboxylic acid: Lacks the bromine atom at the 5-position.

Uniqueness: 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methylamino group and carboxylic acid group provide additional sites for chemical modifications and interactions with biological targets.

Properties

IUPAC Name

5-bromo-2-(methylamino)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-9-6-2-4(7(11)12)5(8)3-10-6/h2-3H,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBZXXJJPVOVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1862582-19-1
Record name 5-bromo-2-(methylamino)pyridine-4-carboxylic acid
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